5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a methoxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Incorporation of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced by reacting the intermediate with pyrimidin-2-ol in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidin-1-yl group and the pyrimidin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzothiazole: Lacks the piperidin-1-yl and pyrimidin-2-yloxy groups, making it less complex and potentially less bioactive.
5-Methoxy-2-(piperidin-1-yl)benzothiazole: Lacks the pyrimidin-2-yloxy group, which may affect its biological activity.
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}benzothiazole: Lacks the methoxy group, which may influence its chemical properties and reactivity.
Uniqueness
5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to the presence of all three functional groups (methoxy, piperidin-1-yl, and pyrimidin-2-yloxy), which may confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H20N4O2S/c1-23-14-5-6-16-15(10-14)21-18(25-16)22-9-2-4-13(11-22)12-24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11-12H2,1H3 |
InChI Key |
KTDLPNIFOGYSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)COC4=NC=CC=N4 |
Origin of Product |
United States |
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